molecular formula C23H21N9 B7778203 1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)pentyl]-1H-1,2,3-benzotriazole

1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)pentyl]-1H-1,2,3-benzotriazole

Cat. No.: B7778203
M. Wt: 423.5 g/mol
InChI Key: AXQDSQVZQNPHEE-UHFFFAOYSA-N
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Description

1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)pentyl]-1H-1,2,3-benzotriazole (CAS 130749-23-4) is a polybenzotriazole derivative with a unique pentyl backbone bearing three benzotriazole moieties. Its molecular formula is C23H21N9, and its molecular weight is 423.4731 g/mol . The structure features a central pentyl chain substituted with two benzotriazole groups at the 1,1-positions and a third benzotriazole at the terminal position.

Properties

IUPAC Name

1-[1,1-bis(benzotriazol-1-yl)pentyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N9/c1-2-3-16-23(30-20-13-7-4-10-17(20)24-27-30,31-21-14-8-5-11-18(21)25-28-31)32-22-15-9-6-12-19(22)26-29-32/h4-15H,2-3,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQDSQVZQNPHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(N1C2=CC=CC=C2N=N1)(N3C4=CC=CC=C4N=N3)N5C6=CC=CC=C6N=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Alkyl Halides

A cornerstone method for synthesizing N1-alkyl benzotriazoles involves the reaction of benzotriazole with alkyl halides in the presence of inorganic bases. For example, NaOAc·3H₂O and CuI catalyze the intramolecular cyclization of N-alkyl-o-phenylenediamines to yield N1-alkyl benzotriazoles with >90% efficiency. Applied to the target compound, this approach could employ 1,5-dibromopentane as a bifunctional alkylating agent. Sequential substitutions at the pentyl chain’s terminal positions would generate the 1,1-bis(benzotriazolyl) intermediate, followed by a third benzotriazole coupling at the central carbon.

Key parameters include:

  • Base selection : Cs₂CO₃ enhances nucleophilicity in polar aprotic solvents like DMF.

  • Temperature control : Reactions proceed optimally at 0–25°C to minimize decomposition.

  • Stoichiometry : A 3:1 molar ratio of benzotriazole to 1,5-dibromopentane ensures complete substitution.

Mitsunobu Reaction for Regioselective Alkylation

The Mitsunobu reaction offers an alternative pathway using alcohols instead of alkyl halides. Benzotriazole reacts with pentane-1,5-diol in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD), facilitating SN2-type alkylation. While this method avoids hazardous halides, it requires anhydrous conditions and generates stoichiometric phosphine oxide byproducts, complicating purification.

Multi-Step Synthesis via Intermediate Triazenes

Diazotization and Coupling

Diazotization of o-phenylenediamine derivatives followed by coupling with amines generates o-chloro-1,2,3-benzotriazenes, which undergo CuI-catalyzed cyclization to N1-aryl/alkyl benzotriazoles. For the target compound, this strategy could involve:

  • Diazotization of 1,5-pentanediamine to form a bis-diazonium salt.

  • Coupling with benzotriazole units under basic conditions (NaOAc, 0°C).

  • Cyclization catalyzed by CuI/Cs₂CO₃ to install the third benzotriazole moiety.

This route’s advantage lies in avoiding unstable benzyne intermediates, though it demands precise pH control during diazotization.

Solid-Phase Synthesis

Hartwig-Buchwald amination on resin-bound substrates enables iterative benzotriazole assembly. While scalable, this method’s applicability to branched pentyl backbones remains untested and may require tailored linkers.

Coupling Reagent-Mediated Approaches

HBTU-Activated Esterification

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) facilitates amide bond formation in peptide synthesis. Adapting this to benzotriazole alkylation, HBTU could activate a pentyl dicarboxylic acid, enabling sequential coupling with benzotriazole under mild conditions (room temperature, DIPEA base).

Example Protocol :

  • React pentanedioic acid with HBTU and DIPEA in DMF to form the bis-activated ester.

  • Add benzotriazole (3 eq.) and stir for 24 hours.

  • Purify via flash chromatography (EtOAc/hexane).

Yields for analogous reactions range from 50–70%, contingent on steric hindrance.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : N1-alkyl protons resonate at δ 4.2–4.5 ppm as triplets (J = 6–7 Hz), while aromatic protons of benzotriazole appear as multiplets at δ 7.4–8.2 ppm.

  • ¹³C NMR : The pentyl chain’s central carbon (C-1) shows a distinct upfield shift (δ 35–40 ppm) due to electron withdrawal by adjacent benzotriazole groups.

Infrared (IR) Spectroscopy

Stretching vibrations for C-N (1250–1350 cm⁻¹) and N-N (1450–1500 cm⁻¹) bonds confirm benzotriazole ring formation.

Challenges and Optimization Strategies

Regioselectivity Control

N1 vs. N2 alkylation remains a critical issue. Steric directing groups (e.g., ortho-chloro substituents) and bulky bases (e.g., DIPEA) favor N1 substitution by hindering N2 approach.

Purification Complexity

Flash chromatography (SiO₂, EtOAc/hexane gradients) effectively separates regioisomers, though HPLC may be required for >99% purity .

Chemical Reactions Analysis

Types of Reactions

1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)pentyl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The benzotriazole groups can participate in nucleophilic substitution reactions, where they act as leaving groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the central carbon atom.

    Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted benzotriazole derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)pentyl]-1H-1,2,3-benzotriazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s stability and reactivity make it useful in the development of biochemical assays and probes.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique properties.

Mechanism of Action

The mechanism by which 1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)pentyl]-1H-1,2,3-benzotriazole exerts its effects involves the interaction of its benzotriazole groups with various molecular targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes. The compound’s ability to stabilize radicals and anions also plays a role in its reactivity and biological activity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications
1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)pentyl]-1H-1,2,3-benzotriazole C23H21N9 423.47 Pentyl, three benzotriazoles N/A Coordination chemistry, materials
1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole C14H16N6O2 300.32 Nitroimidazole, propyl 167–169 Antimicrobial agents
1-(1-Ethoxybutyl)-1H-1,2,3-benzotriazole C15H23N3O 261.37 Ethoxybutyl N/A Solubility studies
1-Methylbenzotriazole C7H7N3 133.15 Methyl 80–82 Corrosion inhibition

Biological Activity

1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)pentyl]-1H-1,2,3-benzotriazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse research findings, focusing on its antimicrobial and anticancer properties.

  • Molecular Formula : C30H29N9OSi
  • Molecular Weight : 559.7 g/mol
  • Melting Point : 205-207 °C
  • Density : 1.32 g/cm³

The biological activity of this compound is largely attributed to its ability to form stable complexes with metal ions and interact with various molecular targets. These interactions can influence biochemical pathways related to cell proliferation and apoptosis. The benzotriazole groups in the compound play a crucial role in these interactions by stabilizing the structure and enhancing reactivity towards biological targets .

Antimicrobial Properties

Research indicates that benzotriazole derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance:

  • Bacterial Strains Tested : Bacillus subtilis, Escherichia coli, Pseudomonas fluorescens, Xanthomonas campestris, and Xanthomonas oryzae.
  • Results : Compounds with bulky hydrophobic groups demonstrated potent antimicrobial effects. For example, derivatives like 4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile showed strong inhibition against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/ml .

Anticancer Activity

The anticancer potential of benzotriazole derivatives has also been explored:

  • Mechanism : The compounds can inhibit tubulin polymerization, which is critical for cancer cell division.
  • Case Study : A study demonstrated that certain benzotriazole derivatives exhibited micromolar activity against various cancer cell lines by disrupting microtubule dynamics .

Comparative Analysis of Similar Compounds

Compound NameStructureBiological Activity
1H-1,2,3-BenzotriazoleStructureAntimicrobial and anticancer properties
N,N’-Bis[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkyldicarboxamidesStructureKnown for antiviral and cytotoxic activities

Case Studies

Several studies have highlighted the biological activities of benzotriazole derivatives:

  • Antibacterial Study : A series of N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(4-substituted phenyl)-3-chloro-4-oxo-1-azetidinecarboxamides were synthesized and screened for antibacterial activity. The results showed promising activity against various pathogens .

Q & A

Basic: What are the optimal synthetic routes for 1-[1,1-bis(1H-1,2,3-benzotriazol-1-yl)pentyl]-1H-1,2,3-benzotriazole, and how can reaction efficiency be monitored?

Methodological Answer:
The synthesis typically involves sequential alkylation of 1H-benzotriazole using pentyl-based linkers. For example:

Stepwise Alkylation : React 1H-benzotriazole with 1,5-dibromopentane under basic conditions (e.g., K₂CO₃ in DMF) to install two benzotriazole groups.

Final Substitution : Introduce the third benzotriazole via nucleophilic substitution.
Monitoring : Use Thin Layer Chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane, 1:1) to track intermediates. Confirm purity via ¹H NMR (e.g., benzotriazole proton signals at δ 7.5–8.3 ppm) .

Advanced: How can crystallographic disorder in metal complexes of this compound be resolved during structural refinement?

Methodological Answer:
Crystallographic disorder, common in flexible alkyl chains or counterions (e.g., sulfate groups), requires:

Data Collection : High-resolution X-ray data (≤1.0 Å) to resolve electron density ambiguities.

Refinement in SHELXL : Use the PART instruction to model split positions for disordered atoms. For example, refine sulfate groups in two orientations with occupancy ratios (e.g., 0.65:0.35) .

Validation : Check ADPs and residual density maps to ensure model accuracy.

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Identify benzotriazole aromatic protons (δ 7.5–8.3 ppm) and alkyl chain signals (δ 1.2–2.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
  • FT-IR : Confirm C–N stretching (1350–1450 cm⁻¹) and aromatic C–H bending (700–800 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~482.3 g/mol) .

Advanced: How does this compound interact with transition metals, and what coordination geometries are observed?

Methodological Answer:
The benzotriazole N atoms act as Lewis bases, forming complexes with metals like Mn(II) or Cd(II):

Coordination Modes : Monodentate (N3 atom) or bridging (via multiple N sites).

Geometry : Distorted octahedral geometries are common, as seen in [Mn(SO₄)(C₁₀H₉N₅)(H₂O)₄], where the ligand binds via N3 and water molecules occupy remaining sites .

Characterization : Use X-ray crystallography and magnetic susceptibility measurements to confirm geometry and electronic properties.

Basic: What computational tools predict this compound’s reactivity or supramolecular assembly?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software to optimize geometry and calculate frontier orbitals (HOMO-LUMO gaps predict charge-transfer behavior) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO/water) to study aggregation tendencies.
  • Docking Studies : AutoDock Vina to model interactions with biological targets (e.g., proteases) via π-stacking and hydrogen bonding .

Advanced: How can contradictory data in biological activity assays be resolved?

Methodological Answer:
Contradictions may arise from assay conditions or impurity interference:

Dose-Response Validation : Repeat assays with purified compound (≥95% by HPLC) across multiple concentrations (e.g., 1–100 µM).

Mechanistic Studies : Use SPR (Surface Plasmon Resonance) to confirm binding kinetics or competitive inhibition assays (e.g., SARS-CoV Mpro inhibition ).

Control Experiments : Test derivatives (e.g., lacking the pentyl chain) to isolate functional groups responsible for activity.

Basic: What strategies improve yield in multi-step syntheses of this compound?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of benzotriazole.
  • Catalysis : Add KI (10 mol%) to accelerate SN2 reactions in alkylation steps .
  • Workup : Purify intermediates via column chromatography (silica gel, gradient elution) to prevent cross-contamination .

Advanced: How does steric hindrance from the pentyl chain affect supramolecular interactions?

Methodological Answer:
The pentyl spacer balances flexibility and steric bulk:

Crystal Packing : Prevents close π-π stacking, favoring hydrogen-bonded networks (e.g., O–H⋯N interactions in hydrated complexes ).

Solution Behavior : Increases solubility in nonpolar solvents (logP ~3.5 predicted), reducing aggregation in biological assays .

Titration Experiments : Use ¹H NMR titrations (e.g., with Ag⁺ ions) to quantify binding stoichiometry and steric effects on coordination .

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